N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 2. The piperidine ring at position 6 is linked to a carboxamide group, which is further modified with a 3-methoxyphenyl moiety. The methoxy group enhances solubility, while the phenyl-substituted triazolo-pyridazine may influence steric interactions in biological systems .
Properties
Molecular Formula |
C24H24N6O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H24N6O2/c1-32-20-9-5-8-19(16-20)25-24(31)18-12-14-29(15-13-18)22-11-10-21-26-27-23(30(21)28-22)17-6-3-2-4-7-17/h2-11,16,18H,12-15H2,1H3,(H,25,31) |
InChI Key |
QVVKBIMVRCFVGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring. Reagents such as hydrazine and substituted nitriles are often used.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Coupling with Methoxyphenyl Group: The final step involves coupling the triazolopyridazine-piperidine intermediate with a methoxyphenyl derivative, typically using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazolopyridazine ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic compounds, while reduction of the triazolopyridazine ring can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Triazolo-Pyridazine Core
Key analogs differ in substituents at position 3 of the triazolo-pyridazine:
Modifications in the Carboxamide Side Chain
The carboxamide substituent varies significantly across analogs:
- N-(3-Chloro-4-Methoxyphenyl) : ’s compound combines chloro and methoxy groups, balancing lipophilicity and solubility .
- Benzamide/Sulfonamide Derivatives : reports antimicrobial activity for analogs with benzamide or sulfonamide groups, suggesting the carboxamide’s electronic properties are critical for bioactivity .
Comparative Data Table
Biological Activity
N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. The triazolo and pyridazine moieties in its structure suggest possible interactions with various biological targets, making it a candidate for further investigation.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer activity. For instance, a related compound demonstrated moderate cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM . The mechanism of action appears to involve inhibition of c-Met kinase, which is often overexpressed in various cancers. This suggests that this compound may also inhibit similar pathways.
Inhibition of Kinases
The compound's structural components indicate potential inhibitory effects on several kinases. In particular, triazolo-pyridazine derivatives have been shown to inhibit c-Met kinase effectively . The ability to modulate kinase activity is crucial in cancer therapeutics as it can lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Studies
A study focusing on triazolo-pyridazine derivatives revealed that specific modifications in the chemical structure can enhance biological activity. For example, one derivative (designated as 12e) exhibited an IC50 value of 0.090 μM against c-Met kinase and significant cytotoxicity against multiple cancer cell lines . This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological efficacy of compounds like this compound.
Data Tables
| Compound | Target | IC50 (μM) | Cell Line |
|---|---|---|---|
| 12e | c-Met | 0.090 | - |
| 12e | A549 | 1.06 ± 0.16 | - |
| 12e | MCF-7 | 1.23 ± 0.18 | - |
| 12e | HeLa | 2.73 ± 0.33 | - |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
